molecular formula C6H9N3O B13121837 3-(Hydrazinylmethyl)pyridin-2(1H)-one

3-(Hydrazinylmethyl)pyridin-2(1H)-one

Katalognummer: B13121837
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: ULRTUIYHFVSTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydrazinylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 3-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with hydrazine derivatives. One common method involves the condensation of 2-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydrazinylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinylmethylpyridin-2(1H)-one derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Hydrazinylmethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)pyridin-2(1H)-one: Similar structure but with an aminomethyl group instead of a hydrazinyl group.

    3-(Methylhydrazinyl)pyridin-2(1H)-one: Similar structure but with a methylhydrazinyl group.

    2-Hydrazinylpyridine: Lacks the keto group at the 2-position.

Uniqueness

3-(Hydrazinylmethyl)pyridin-2(1H)-one is unique due to the presence of both the hydrazinylmethyl group and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

3-(hydrazinylmethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H9N3O/c7-9-4-5-2-1-3-8-6(5)10/h1-3,9H,4,7H2,(H,8,10)

InChI-Schlüssel

ULRTUIYHFVSTPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C(=C1)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.